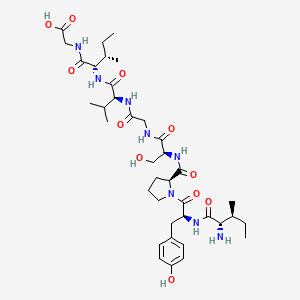

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This compound is of interest due to its unique sequence and potential interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC in the presence of a base such as DIPEA.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity.

Chemical Reactions Analysis

Types of Reactions

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

Reduction: Peptide bonds are generally stable to reduction, but specific side chains may be reduced under certain conditions.

Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

Substitution: Amino acid derivatives and coupling reagents are used in SPPS to introduce substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to dityrosine formation, while substitution reactions can yield peptide analogs with modified sequences.

Scientific Research Applications

Medicinal Chemistry

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine has been studied for its potential therapeutic applications. Research indicates that peptides with similar structures can act as modulators of various biological pathways:

- Analgesic Properties : Peptides have been explored for their ability to inhibit pain pathways. For instance, studies on bioactive lipids show that certain peptide sequences can bind to receptors involved in pain modulation, suggesting potential applications in chronic pain treatment .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving glycine receptors. This interaction can influence synaptic transmission and has implications for treating conditions like anxiety and depression.

Neurobiology

The role of peptides in neurobiology is critical, especially concerning their capacity to influence neuronal signaling:

- Neuroprotective Effects : Research has shown that certain peptide sequences can protect neurons from oxidative stress and apoptosis. This property is vital for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Cognitive Enhancement : Peptides similar to this compound have been implicated in enhancing memory and learning processes, making them candidates for cognitive enhancers .

Biochemistry

In biochemical research, the compound's structure allows it to serve as a model for studying protein folding and interactions:

- Protein Interaction Studies : The study of how this peptide interacts with other proteins can provide insights into cellular signaling pathways and mechanisms of action in various biological processes.

- Enzyme Inhibition : The compound could also be evaluated for its potential to inhibit specific enzymes, contributing to the development of new drugs targeting metabolic pathways.

Case Study 1: Analgesic Peptide Development

Research conducted on peptide analogs similar to this compound demonstrated significant analgesic effects in rodent models. These studies focused on the modulation of glycine transporters, revealing that certain modifications to the peptide structure could enhance binding affinity and efficacy .

Case Study 2: Neuroprotective Mechanisms

A study published in a peer-reviewed journal explored the neuroprotective effects of peptides derived from similar sequences. The results indicated that these peptides could significantly reduce neuronal death induced by oxidative stress in vitro, suggesting therapeutic potential for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, peptides with similar sequences have been shown to inhibit enzymes or bind to receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

L-Valyl-L-prolyl-L-proline: Another tripeptide with angiotensin-converting enzyme inhibitory activity.

L-Isoleucyl-L-prolyl-L-proline: Similar in structure and function, also known for its biological activity.

Uniqueness

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine is unique due to its specific sequence, which may confer distinct biological activities and interactions compared to other peptides. Its combination of amino acids can result in unique structural and functional properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

L-Isoleucyl-L-tyrosyl-L-prolyl-L-serylglycyl-L-valyl-L-isoleucylglycine is a complex peptide that consists of multiple amino acids, which may confer unique biological activities. Understanding the biological activity of such peptides is crucial for their potential applications in pharmaceuticals, nutrition, and biotechnology. This article reviews the available literature on the biological activities associated with this specific peptide, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a peptide composed of seven amino acids. The sequence is notable for its inclusion of both hydrophobic and polar amino acids, which can influence its solubility and interaction with biological membranes.

| Amino Acid | Abbreviation | Properties |

|---|---|---|

| Isoleucine | Ile | Hydrophobic |

| Tyrosine | Tyr | Aromatic, polar |

| Proline | Pro | Cyclic structure |

| Serine | Ser | Polar, hydrophilic |

| Glycine | Gly | Small, flexible |

| Valine | Val | Hydrophobic |

| Isoleucine | Ile | Hydrophobic |

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Peptides containing tyrosine and serine residues have been shown to exhibit antioxidant properties. These properties are essential for protecting cells from oxidative stress and may contribute to the overall health benefits associated with peptide consumption.

2. Immunomodulatory Effects

Research indicates that certain peptides can modulate immune responses. For instance, the presence of specific amino acids like proline and glycine can enhance the production of cytokines, which are crucial for immune signaling.

3. Antimicrobial Properties

Peptides are known to possess antimicrobial activity against various pathogens. The hydrophobic nature of isoleucine and valine may facilitate membrane disruption in bacteria, leading to their potential use as natural preservatives or therapeutic agents against infections.

Case Studies

Several studies have documented the effects of similar peptides on biological systems:

- Study on Peptide Immunogenicity : A study published in the Journal of Peptide Science explored how peptides like L-Isoleucyl-L-tyrosyl could enhance immune responses in murine models. Results indicated increased antibody production following immunization with these peptides .

- Antioxidant Capacity Assessment : A research article highlighted the antioxidant capabilities of tyrosine-rich peptides in reducing reactive oxygen species (ROS) levels in cultured human cells. The study found that these peptides could significantly lower oxidative stress markers .

- Antimicrobial Testing : Another investigation tested a series of synthetic peptides with similar structures against common bacterial strains. The results demonstrated that certain sequences exhibited significant antibacterial activity, suggesting potential applications in food safety and medicine .

Properties

CAS No. |

915950-28-6 |

|---|---|

Molecular Formula |

C38H60N8O11 |

Molecular Weight |

804.9 g/mol |

IUPAC Name |

2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetic acid |

InChI |

InChI=1S/C38H60N8O11/c1-7-21(5)30(39)35(54)42-25(16-23-11-13-24(48)14-12-23)38(57)46-15-9-10-27(46)34(53)43-26(19-47)33(52)40-17-28(49)44-31(20(3)4)37(56)45-32(22(6)8-2)36(55)41-18-29(50)51/h11-14,20-22,25-27,30-32,47-48H,7-10,15-19,39H2,1-6H3,(H,40,52)(H,41,55)(H,42,54)(H,43,53)(H,44,49)(H,45,56)(H,50,51)/t21-,22-,25-,26-,27-,30-,31-,32-/m0/s1 |

InChI Key |

WTYYMSCDLRHJSW-NQTBHBJXSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NCC(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.